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Compound of Interest

1-(2-Piperidin-1-yl-ethyl)-
Compound Name:
piperazine

Cat. No.: B1363478

In the landscape of drug discovery and chemical research, precision is paramount. The ability
to uniguely and consistently identify a chemical substance across disparate datasets,
publications, and regulatory filings is the bedrock of scientific integrity and reproducibility. Trivial
or ambiguous names can lead to costly errors, while complex systematic names can be
cumbersome for computational processing. To bridge this gap, cheminformatics relies on line
notations—text strings that encode a molecule's structure.

This guide provides a detailed examination of two predominant notation systems, the Simplified
Molecular Input Line Entry System (SMILES) and the IUPAC International Chemical Identifier
(InChl), through the lens of a specific molecule: 1-(2-Piperidin-1-yl-ethyl)-piperazine. This
compound, with its distinct arrangement of cyclic and linear fragments, serves as an excellent
model for exploring the nuances, generation, and application of these powerful identifiers. For
professionals in drug development, a thorough understanding of these systems is not merely
academic; it is essential for effective data management, database searching, and
computational modeling.

The Subject Molecule: 1-(2-Piperidin-1-yl-ethyl)-
piperazine

Before delving into its notations, we must first understand the molecule itself. 1-(2-Piperidin-1-
yl-ethyl)-piperazine is a tertiary amine containing two saturated heterocyclic rings—a
piperidine ring and a piperazine ring—connected by an ethyl linker.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1363478?utm_src=pdf-interest
https://www.benchchem.com/product/b1363478?utm_src=pdf-body
https://www.benchchem.com/product/b1363478?utm_src=pdf-body
https://www.benchchem.com/product/b1363478?utm_src=pdf-body
https://www.benchchem.com/product/b1363478?utm_src=pdf-body
https://www.benchchem.com/product/b1363478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Core Chemical Properties

A summary of the key identifiers and properties for this molecule is presented below. This data

provides a foundational, verifiable profile of the compound.

Property Value Source
IUPAC Name 1'(2'pipe,ridin'1_' [J&K Scientific][1]
ylethyl)piperazine

CAS Number 22763-65-1 [J&K Scientific][1]
PubChem CID 2737212 [J&K Scientific][1]
Molecular Formula C11H23Ns [J&K Scientific][1]
Molecular Weight 197.32 g/mol [J&K Scientific][1]
Canonical SMILES C1CCN(CC1)CCN2CCNCC2 [J&K Scientific][1]

INChl=1S/C11H23N3/c1-2-6-

InChl 13(7-3-1)10-11-14-8-4-12-5-9-  [{&/RIE][2]
14/h12H,1-11H2
NWWINQCALMSSFD- o
InChlKey [J&K Scientific][1]

UHFFFAOYSA-N

Structural Representation

The two-dimensional structure of the molecule is the basis for generating its line notations. The

diagram below illustrates the connectivity of the atoms.

Caption: 2D structure of 1-(2-Piperidin-1-yl-ethyl)-piperazine.

The SMILES Notation: A Practical Approach

The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes a

chemical structure using a short ASCII string.[3] Developed in the 1980s, its human-readability

and compactness have made it a staple in chemical databases and machine learning

applications.[4]
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Core Principles of SMILES Generation

SMILES generation is conceptually a depth-first traversal of the molecular graph.[5] The key
rules are:

Atoms: Represented by their atomic symbols. Elements in the "organic subset” (B, C, N, O,
P, S, F, Cl, Br, 1) do not need brackets unless charged.[6]

e Bonds: Single, double, and triple bonds are represented by -, =, and # respectively. Single
bonds are the default and are usually omitted.[3]

e Branches: Side chains are enclosed in parentheses ().[2]

» Rings: Cyclic structures are broken at an arbitrary point. The two atoms at the break are
given the same number to indicate their connection.[2]

Deconstructing the SMILES for 1-(2-Piperidin-1-yl-ethyl)-
piperazine

The canonical SMILES for our molecule is CLCCN(CC1)CCN2CCNCC2. Let's break down how
this string represents the structure.
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Caption: Logical flow for generating the SMILES string.

e C1CCN: The algorithm starts at a carbon in the piperidine ring, assigning it the ring-opening
number 1. It proceeds around the ring through two more carbons to the nitrogen.

¢ N(...): The piperidine nitrogen is a branch point. The atoms on the main ring path are listed
first, and the side chain is enclosed in parentheses.

¢ (CC1): Inside the parentheses, the algorithm traverses the rest of the piperidine ring—two
carbons—until it reaches the atom designated 1, closing the ring.

o CCNZ2: After the parenthesis closes, the string continues from the branch atom (the
piperidine nitrogen) down the ethyl linker (CC) to the first nitrogen of the piperazine ring. This
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nitrogen is part of a new ring, so it's assigned the number 2.

e CCNCC2: The path continues around the piperazine ring (CCNCC) until it reaches the atom
designated 2, closing the second ring.

While many valid SMILES strings can be written for one molecule, a Canonical SMILES is a
unique variant generated by a canonicalization algorithm.[3] This ensures that a given molecule
will always have the exact same SMILES string, which is critical for indexing and searching
chemical databases.[5]

The InChl Notation: A Universal Standard

The IUPAC International Chemical Identifier (InChl) is a non-proprietary, open-standard
identifier designed to be a unique, machine-readable signature for a chemical substance.[7]
Developed by IUPAC and the InChl Trust, it provides a hierarchical, layered representation of
molecular information.

The Layered Structure of InChl

An InChl string is a sequence of layers, each providing a more specific level of detail. This
structure allows users to define chemical identity at different levels of granularity (e.g., ignoring
or including stereochemistry). The standard layers include:

Main Layer: Contains the chemical formula, atom connections (without formal bond orders),
and hydrogen atom positions.

Charge Layer: Specifies charges and protonation states.

Stereochemical Layer: Defines stereochemistry around double bonds and tetrahedral
centers.

Isotopic Layer: Defines isotopic labeling.

Deconstructing the InChl for 1-(2-Piperidin-1-yl-ethyl)-
piperazine

The InChl for our molecule is INnChl=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-
14/h12H,1-11H2.
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Caption: The layered structure of the InChl for the target molecule.
e InChl=1S/: The prefix indicates a standard InChl, version 1.

e C11H23N3: This is the chemical formula layer, ordered according to Hill notation (C, then H,
then alphabetical).

e /c1l-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14: This is the connectivity layer. It describes how the
14 heavy atoms (11 carbons and 3 nitrogens) are connected. The notation 13(7-3-1)
indicates that atom 13 (the piperidine nitrogen) is connected to atoms 7, 3, and 1, and also to
the next atom in the chain (atom 10).

e /h12H,1-11H2: This is the hydrogen layer. It specifies that atom 12 (the secondary amine in
the piperazine ring) has one attached hydrogen (12H), and atoms 1 through 11 each have
two attached hydrogens (1-11H2).

The InChlKey: A Constant-Length Hash for Web
Searching

While InChl strings are unique, their variable length makes them poorly suited for indexing in
standard search engines. To solve this, the INnChlKey was developed. It is a 27-character, fixed-
length hash of the full InChl string.

For our molecule, the InChiKey is NWWINQCALMSSFD-UHFFFAOYSA-N.
o NWWINQCALMSSFD: The first 14 characters encode the core molecular connectivity.

e UHFFFAQOYSA: This block encodes stereochemistry and other layers (in this case, it
indicates default, non-isomeric information).

¢ N: Afinal character indicates the protonation state.

This fixed-length key is highly effective for searching web databases like PubChem, Google
Patents, and others, ensuring that a search for a specific chemical structure is precise and
comprehensive.
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Protocol: Generation and Validation of Molecular
Notations

This protocol outlines a self-validating workflow for generating SMILES and InChl notations

from a chemical structure, a fundamental task in cheminformatics.

Objective: To generate and cross-validate the SMILES and InChl for 1-(2-Piperidin-1-yl-ethyl)-
piperazine using freely available online tools.

Methodology:
e Structure Drawing:
o Navigate to a web-based chemical sketcher such as MolView or the PubChem Sketcher.

o Using the drawing tools, construct the 1-(2-Piperidin-1-yl-ethyl)-piperazine molecule.

Draw a piperidine ring.

Draw a piperazine ring.

Connect the nitrogen of the piperidine ring to one of the nitrogens on the piperazine ring

via a two-carbon (ethyl) chain.

Ensure the secondary amine on the piperazine ring has an implicit hydrogen.

e Notation Generation:
o Most chemical sketchers have a function to export or display molecular identifiers.

o Locate the "Export" or "Tools" menu and select the options to generate "SMILES" and
“InChl".

o Record the generated strings.

» Expected SMILES: C1ICCN(CC1)CCN2CCNCC2
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» Expected INnChl: InChl=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-
11H2

o Cross-Validation (Trustworthiness Check):
o The core of a self-validating protocol is to reverse the process.
o Open a new, blank instance of the chemical sketcher.
o Find the "Import" or "Load from SMILES" function.

o Paste the generated SMILES string (CLCCN(CC1)CCN2CCNCC?2) into the input field and
execute.

o Verification Step: Visually inspect the resulting structure. Does it perfectly match the
structure drawn in Step 17? If yes, the SMILES string is validated.

e InChlKey Validation:
o Navigate to the InChl Trust's online resolver or a major chemical database like PubChem.
o Search using the generated InChiKey: NWWINQCALMSSFD-UHFFFAOY SA-N.

o Verification Step: The search result should unambiguously retrieve 1-(2-Piperidin-1-yl-
ethyl)-piperazine. This confirms the InChlKey correctly corresponds to the intended
structure.

This closed-loop process ensures that the generated notations are not only syntactically correct
but also structurally accurate, providing a high degree of confidence in the data.

Conclusion: Integrating Notations into the Drug
Development Workflow

SMILES and InChl are not just abstract representations; they are workhorse tools in modern
drug discovery. SMILES, with its relative simplicity, is frequently used for creating virtual
libraries for high-throughput screening and as an input format for quantitative structure-activity
relationship (QSAR) models. InChl and its hashed InChlKey serve as the ultimate standard for
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archiving, publication, and patenting, ensuring that a molecule discovered today can be
unequivocally identified decades from now.

For the drug development professional, fluency in generating, interpreting, and validating these
notations is a critical skill. By mastering these systems, researchers can leverage the full power
of computational chemistry and global databases, accelerating the path from molecular
concept to therapeutic reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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